molecular formula C10H17ClN2 B13092108 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride

Cat. No.: B13092108
M. Wt: 200.71 g/mol
InChI Key: CYHMLLOHPIFWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride typically involves the reaction of 2-bromopyridine with trimethylacetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(5-methyl-pyridin-2-yl)propan-1-one
  • 2-Methyl-1-(pyridin-2-yl)propan-1-one
  • 2,2-Dimethyl-1-(2-pyridinyl)-1-propanone

Uniqueness

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl group and the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

2,2-dimethyl-1-pyridin-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-6-4-5-7-12-8;/h4-7,9H,11H2,1-3H3;1H

InChI Key

CYHMLLOHPIFWHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=N1)N.Cl

Origin of Product

United States

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